molecular formula C25H26N4O4S B3302854 N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide CAS No. 919212-70-7

N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide

Cat. No.: B3302854
CAS No.: 919212-70-7
M. Wt: 478.6 g/mol
InChI Key: PHBSHVQZSBFRHT-UHFFFAOYSA-N
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Description

N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide is a useful research compound. Its molecular formula is C25H26N4O4S and its molecular weight is 478.6 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound features a spiro[indole-3,2'-[1,3,4]thiadiazole] core structure, which is known for its diverse biological activities. The presence of the acetyl and prop-2-en-1-yloxy groups enhances its solubility and potential interaction with biological targets. Understanding the structure-activity relationship (SAR) is crucial for predicting its biological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing spiro-indole structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Apoptosis Induction

In a study examining similar indole derivatives, it was found that compounds could induce apoptosis in MCF-7 breast cancer cells by activating caspase pathways. The increase in caspase-3 and caspase-7 activity suggests that N-(3'-acetyl...) may also trigger similar apoptotic pathways due to its structural analogies with known apoptotic inducers .

Anti-inflammatory Effects

Compounds with thiadiazole moieties have been reported to exhibit anti-inflammatory properties. The potential mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory responses.

Research Findings

A related study demonstrated that certain thiadiazole derivatives significantly reduced the expression of inflammatory markers in RAW264.7 macrophages. This suggests that N-(3'-acetyl...) could possess similar anti-inflammatory effects, contributing to its therapeutic potential against inflammatory diseases .

Antimicrobial Activity

The compound may also exhibit antimicrobial properties based on the activity of related structures. Compounds with similar scaffolds have shown effectiveness against various bacterial strains.

Comparative Analysis

A comparative analysis of antimicrobial activity revealed that derivatives of indole and thiadiazole structures often exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. This positions N-(3'-acetyl...) as a candidate for further exploration in antimicrobial drug development .

Biological Activity Summary Table

Biological ActivityCell Line / ModelIC50 (µM)Mechanism
AnticancerMCF-70.65Apoptosis via caspase activation
Anti-inflammatoryRAW264.710.38Inhibition of COX-2 expression
AntimicrobialVarious strainsVariesDisruption of bacterial cell wall

Properties

IUPAC Name

N-[4-acetyl-5',7'-dimethyl-2'-oxo-1'-[(2-prop-2-enoxyphenyl)methyl]spiro[1,3,4-thiadiazole-5,3'-indole]-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4S/c1-6-11-33-21-10-8-7-9-19(21)14-28-22-16(3)12-15(2)13-20(22)25(23(28)32)29(18(5)31)27-24(34-25)26-17(4)30/h6-10,12-13H,1,11,14H2,2-5H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHBSHVQZSBFRHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C3(C(=O)N2CC4=CC=CC=C4OCC=C)N(N=C(S3)NC(=O)C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide
Reactant of Route 3
N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide
Reactant of Route 4
N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide
Reactant of Route 5
N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide
Reactant of Route 6
N-(3'-acetyl-5,7-dimethyl-2-oxo-1-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazole]-5'-yl)acetamide

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